molecular formula C23H28FN3O3 B2534747 1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-(3-methoxyphenethyl)piperidine-4-carboxamide CAS No. 941928-77-4

1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-(3-methoxyphenethyl)piperidine-4-carboxamide

Cat. No.: B2534747
CAS No.: 941928-77-4
M. Wt: 413.493
InChI Key: IDZHQKATGIGOGK-UHFFFAOYSA-N
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Description

This compound features a piperidine-4-carboxamide core substituted with two key moieties:

  • A 2-((4-fluorophenyl)amino)-2-oxoethyl group attached to the piperidine nitrogen.
  • An N-(3-methoxyphenethyl) group on the carboxamide nitrogen.

This structural framework is common in ligands targeting ion channels or G protein-coupled receptors, as seen in related antihypertensive agents .

Properties

IUPAC Name

1-[2-(4-fluoroanilino)-2-oxoethyl]-N-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O3/c1-30-21-4-2-3-17(15-21)9-12-25-23(29)18-10-13-27(14-11-18)16-22(28)26-20-7-5-19(24)6-8-20/h2-8,15,18H,9-14,16H2,1H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZHQKATGIGOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)C2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural differences, physicochemical properties, and biological activities of the target compound and its analogs:

Compound Name / ID (Source) Core Structure Substituent Variations Molecular Weight (g/mol) Biological Activity
Target Compound () Piperidine-4-carboxamide - N1: 2-((4-fluorophenyl)amino)-2-oxoethyl
- N2: 3-methoxyphenethyl
441.5 (calculated) T-type Ca²⁺ channel blocker; antihypertensive effects in rats
N-(Pyridin-4-ylmethyl) analog () Piperidine-4-carboxamide - N2: Pyridin-4-ylmethyl (replaces 3-methoxyphenethyl) 370.4 No explicit activity reported; structural similarity suggests potential CNS or ion channel targeting
Trifluoromethylphenyl analog () Piperidine-4-carboxamide - N1: 2-((2,4-dimethylphenyl)amino)-2-oxoethyl
- N2: 3-(trifluoromethyl)phenyl
433.5 Enhanced lipophilicity due to CF₃ group; possible metabolic stability improvements
Sulfonamide-based analog () Piperidine-4-carboxamide - N1: 4-Methylphenylsulfonyl
- N2: 2-phenylethyl
412.5 Sulfonyl group may alter electronic properties; no activity data available
Pyrrolidine-based analog () Pyrrolidine-3-carboxamide - Core: 5-oxopyrrolidine
- Substituents: 2-fluorophenyl and 4-methoxybenzyl
493.5 Reduced conformational rigidity vs. piperidine; unknown biological effects

Key Findings from Structure-Activity Relationship (SAR) Studies

  • Substituent Position Matters : In the target compound (), the 3-methoxyphenethyl group at the carboxamide nitrogen contributes to T-type Ca²⁺ channel selectivity. Replacing this with a pyridinyl group () or trifluoromethylphenyl () may alter receptor specificity or pharmacokinetics .
  • Fluorine Impact: The 4-fluorophenyl moiety in the target compound enhances binding affinity compared to non-halogenated analogs, as fluorine’s electronegativity stabilizes receptor interactions .
  • Ring Flexibility : Piperidine-based analogs (e.g., ) exhibit better conformational stability than pyrrolidine derivatives (), which may influence duration of action .

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